5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. The compound features a bromine atom at the 5th position of the pyrrolo ring and a methyl-substituted tetrahydropyridinyl group at the 3rd position. Its molecular formula is with a molecular weight of approximately 292.17 g/mol. This compound is classified under pyrrolo derivatives, which are of interest for their biological activities, particularly as inhibitors in various biochemical pathways.
The synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and reduce by-products. Continuous flow reactors may also be utilized in industrial settings to improve efficiency during large-scale production.
The molecular structure of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
The compound's structural data includes:
5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
These reactions can be facilitated under specific conditions (e.g., temperature, pressure) and often require catalysts to enhance reaction rates and selectivity.
The primary mechanism of action for 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with the serotonin 5-HT6 receptor. As an inhibitor of this receptor:
Research indicates that compounds targeting the 5-HT6 receptor have potential therapeutic effects in treating cognitive disorders and mood-related conditions.
Key physical properties include:
Chemical properties include:
5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural modifications in developing effective therapeutic agents.
Bromination at the C5 position of the pyrrolo[2,3-b]pyridine scaffold is a critical step for introducing further functionalization sites. This reaction demands precise regiocontrol to avoid polybromination. N-protection with groups like trimethylsilylethoxymethyl (SEM) or benzenesulfonyl prior to bromination is essential to shield the pyrrole nitrogen and direct electrophilic attack to C5. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C achieves >90% regioselectivity for 5-bromination, whereas bromine (Br₂) in acetic acid leads to uncontrolled side reactions [4]. Optimization studies reveal that unprotected pyrrolo[2,3-b]pyridines undergo degradation under standard bromination conditions, highlighting the non-negotiable role of N-protection. Post-bromination, deprotection under acidic conditions (e.g., HCl in dioxane) yields the free 5-bromo-1H-pyrrolo[2,3-b]pyridine without core damage [4].
Table 1: Bromination Efficiency for Pyrrolo[2,3-b]pyridine Derivatives
Protecting Group | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
SEM | NBS | DMF | 0–25 | 92 | C5 > 95% |
Benzenesulfonyl | NBS | DCM | 25 | 88 | C5 ~90% |
None | Br₂ | AcOH | 25 | <20 | Uncontrolled |
Incorporation of the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at C3 relies on palladium-catalyzed cross-coupling. The 3-iodo- or 3-bromo-pyrrolo[2,3-b]pyridine intermediate undergoes Suzuki–Miyaura coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine. Chemoselectivity is paramount, as the C4 chloride substituent in intermediates like 7 may compete in coupling reactions [4]. Pd₂(dba)₃ with SPhos ligand in toluene/water (3:1) at 80°C achieves >95% conversion at the C3 position with <5% di-arylation, leveraging steric and electronic biases of the catalyst [4] [7]. Key challenges include:
Table 2: Catalytic Systems for C3 Tetrahydropyridinyl Coupling
Catalyst System | Ligand | Solvent | Conversion (%) | Byproducts (%) |
---|---|---|---|---|
Pd₂(dba)₃ | SPhos | Toluene/H₂O | 98 | <2 (Diarylation) |
Pd(OAc)₂/RuPhos | RuPhos | t-BuOH | 94 | 6 (Reduction) |
XPhos Pd G2 | XPhos | Dioxane/H₂O | 75 | 10 (C4 coupling) |
Transitioning from batch to continuous flow reactors addresses exotherm management and impurity profiles in key steps. Bromination with NBS in DMF exhibits a high exotherm (ΔT > 50°C in batch), causing decomposition. Microreactors with residence times of 30 seconds at 25°C enable isothermal processing, improving yield to 96% and reducing succinimide byproducts by >40% [4]. For Suzuki couplings, packed-bed reactors with immobilized Pd/SiO₂ catalysts permit:
Solvent reduction and waste minimization are critical for sustainable synthesis:
Table 3: Green Chemistry Metrics for Key Steps
Step | Traditional Method | Green Alternative | E-Factor Reduction | Yield Change |
---|---|---|---|---|
Bromination | Column chromatography | Antisolvent crystallization | 15 → 5.2 | +8% |
Suzuki Coupling | Pd removal via charcoal | Magnetic nanoparticle recovery | Pd waste: 90% ↓ | No loss |
Deprotection | HCl in dioxane | TFA/scCO₂ | Solvent mass: 70% ↓ | +5% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1